molecular formula C26H40K3N5O9S B12408099 Biotin-X-NTA

Biotin-X-NTA

Cat. No.: B12408099
M. Wt: 716.0 g/mol
InChI Key: MKLSOXPHWHEJPK-RCFQCEFGSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-X-NTA, also known as Biotin-X nitrilotriacetic acid, tripotassium salt, is a compound widely used in biochemical research. It is primarily utilized for the detection of histidine-tagged proteins immobilized on nitrocellulose membranes. The compound is known for its ability to bind to histidine residues, making it a valuable tool in protein purification and analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-X-NTA is synthesized through a series of chemical reactions involving biotin and nitrilotriacetic acid. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Biotin-X-NTA primarily undergoes chelation reactions due to the presence of nitrilotriacetic acid, which can chelate metal ions such as nickel (Ni²⁺). This chelation is crucial for its function in binding histidine-tagged proteins.

Common Reagents and Conditions:

    Chelation: this compound chelates metal ions like nickel (Ni²⁺) under neutral to slightly basic conditions (pH 7-8).

    Binding to Histidine-Tagged Proteins: The chelated complex can then bind to histidine residues on proteins, typically under physiological conditions (pH 7.4).

Major Products:

Scientific Research Applications

Biotin-X-NTA has a wide range of applications in scientific research, including:

Mechanism of Action

Biotin-X-NTA exerts its effects through the following mechanism:

Comparison with Similar Compounds

Biotin-X-NTA is unique due to its ability to chelate metal ions and bind specifically to histidine residues. Similar compounds include:

This compound stands out due to its optimal balance of chelation efficiency and binding specificity, making it a preferred choice for many biochemical applications.

Properties

Molecular Formula

C26H40K3N5O9S

Molecular Weight

716.0 g/mol

IUPAC Name

tripotassium;(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[bis(carboxylatomethyl)amino]hexanoate

InChI

InChI=1S/C26H43N5O9S.3K/c32-20(28-13-7-5-8-18(25(38)39)31(14-22(34)35)15-23(36)37)10-2-1-6-12-27-21(33)11-4-3-9-19-24-17(16-41-19)29-26(40)30-24;;;/h17-19,24H,1-16H2,(H,27,33)(H,28,32)(H,34,35)(H,36,37)(H,38,39)(H2,29,30,40);;;/q;3*+1/p-3/t17-,18-,19-,24-;;;/m0.../s1

InChI Key

MKLSOXPHWHEJPK-RCFQCEFGSA-K

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])NC(=O)N2.[K+].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.